4-(2-Methylpropanesulfonyl)aniline
Overview
Description
4-(2-Methylpropanesulfonyl)aniline is an organic compound with the molecular formula C10H15NO2S It consists of an aniline group substituted with a 2-methylpropanesulfonyl group at the para position
Mechanism of Action
Biochemical Pathways
Aniline and its derivatives have been shown to affect sulfate reduction pathways in certain bacterial communities . The increase of aniline enriched total sulfate-reducing bacteria (SRB), and the most abundant genus was Desulfomicrobium .
Pharmacokinetics
Aniline and its derivatives are known to undergo metabolic activation, and the presence of a methyl group at the c2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at nh2 moieties .
Action Environment
The action, efficacy, and stability of 4-(2-Methylpropanesulfonyl)aniline can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other substances in the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropanesulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of aniline with 2-methylpropanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropanesulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives with higher oxidation states.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-(2-Methylpropanesulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl group.
Industry: Utilized in the production of dyes, pigments, and other materials requiring specific functional groups.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpropanesulfonyl)phenol
- 4-(2-Methylpropanesulfonyl)benzoic acid
- 4-(2-Methylpropanesulfonyl)benzaldehyde
Comparison
Compared to these similar compounds, 4-(2-Methylpropanesulfonyl)aniline is unique due to the presence of the aniline group, which allows for additional functionalization and reactivity. The aniline group also imparts different electronic properties, making it suitable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
4-(2-methylpropylsulfonyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8H,7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDTUBTVTIYVNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861793-06-8 | |
Record name | 4-(2-methylpropanesulfonyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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